REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][CH2:11][C:12]([O:14]CC)=O.C1(C)C=CC=CC=1>C(OCC)(=O)C.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[F:8][C:7]1[C:2]2[NH:1][C:12](=[O:14])[CH2:11][CH2:10][NH:9][C:3]=2[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1F)NCCC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
523 μL
|
Type
|
catalyst
|
Smiles
|
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.5 h
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated with celite
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (eluting with hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC2=C1NC(CCN2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.43 mmol | |
AMOUNT: MASS | 0.618 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |